1H-Azepine-2-carboxylic acid, hexahydro-, (2S)-
Description
Nomenclature and Structural Context of (2S)-Hexahydro-1H-azepine-2-carboxylic acid
The systematic naming and structural understanding of a chemical compound are fundamental to its scientific exploration. (2S)-Hexahydro-1H-azepine-2-carboxylic acid is a saturated heterocyclic compound featuring a seven-membered ring containing one nitrogen atom, known as an azepane ring. The "hexahydro-" prefix indicates a fully saturated ring system. The carboxylic acid group is attached to the second carbon atom of the ring, and the "(2S)-" designation specifies the absolute stereochemistry at this chiral center.
This compound is also known by several synonyms, which are often used interchangeably in the chemical literature. These include (2S)-Azepane-2-carboxylic acid and (S)-Homopipecolic acid . The latter name highlights its structural relationship to pipecolic acid (the six-membered ring analogue) as its next higher homologue.
The structural formula of (2S)-Hexahydro-1H-azepine-2-carboxylic acid reveals a flexible seven-membered ring, which can adopt various conformations. This conformational flexibility is a key aspect of its utility in the design of bioactive molecules, as it allows for the precise spatial arrangement of functional groups to interact with biological targets.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2S)-azepane-2-carboxylic acid |
| CAS Number | 66865-37-0 nih.gov |
| Molecular Formula | C₇H₁₃NO₂ nih.gov |
| Molecular Weight | 143.18 g/mol nih.gov |
| Synonyms | (2S)-Azepane-2-carboxylic acid, (S)-Homopipecolic acid, (s)-azepane-2-carboxylic acid |
Academic Significance as a Chiral Azepane Building Block and Research Target
The academic significance of (2S)-Hexahydro-1H-azepine-2-carboxylic acid stems primarily from its role as a chiral building block in the synthesis of novel organic compounds with potential therapeutic applications. researchgate.net The incorporation of this constrained amino acid analog into peptide sequences is a well-established strategy for creating peptidomimetics with enhanced stability against enzymatic degradation and improved conformational rigidity. researchgate.net This rigidity can lead to higher binding affinities and selectivities for specific biological targets. researchgate.net
Detailed Research Findings:
A notable application of this chiral azepane is in the development of conformationally constrained peptides. For instance, research has demonstrated a general synthetic approach to a new class of 7-substituted azepane-2-carboxylic acids starting from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net This methodology involves a Horner-Wadsworth-Emmons reaction followed by a one-pot, four-step sequence including double-bond hydrogenation, hydrogenolysis of benzyl (B1604629) protecting groups, imine formation, and reductive amination. researchgate.net This approach has been successfully employed in the synthesis of a cyclic RGD (Arg-Gly-Asp) pentapeptide analog. researchgate.net This peptidomimetic, containing the 7-substituted azepane-2-carboxylic acid scaffold, has shown promising activity as an αvβ3 integrin inhibitor, a target implicated in angiogenesis and tumor metastasis. researchgate.net
Another significant area of research involves the asymmetric synthesis of substituted azepane-2-carboxylate derivatives. For example, a robust and scalable synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed. nih.gov This synthesis commences with a known hydroxy-ketone and features a key oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively establishes the substituents at both the C2 and C5 positions. nih.gov Such methodologies are crucial for generating a library of diverse azepane derivatives for drug discovery programs.
The synthesis of the parent compound and its derivatives often involves stereoselective methods to ensure the desired chirality. While direct enantioselective syntheses are continually being explored, methods involving the resolution of racemic mixtures or the use of chiral starting materials are also prevalent. For example, the enantiomeric synthesis of (-)-homopipecolic acid has been achieved through the chiral resolution of tropanol, followed by a Baeyer-Villiger oxidation. rsc.org
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 143.18 g/mol nih.gov |
| XLogP3-AA | -1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
While detailed spectroscopic data for the parent compound is dispersed throughout the literature, spectroscopic characterization is a critical component of any synthetic work involving this molecule. For example, in the synthesis of 7-substituted derivatives, 1H and 13C NMR spectroscopy are routinely used to confirm the structure and stereochemistry of the products. lookchem.com The diastereomeric ratio of these syntheses is often determined by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) on protected derivatives. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
(2S)-azepane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFURXRZISKMJV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H](NCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66865-37-0 | |
| Record name | (2S)-Hexahydro-1H-azepine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66865-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Stereochemical Control
Asymmetric Synthesis Approaches to the Hexahydro-1H-azepine-2-carboxylic Acid Core
The construction of the chiral azepane core requires sophisticated synthetic methods that can precisely control the three-dimensional arrangement of atoms. Asymmetric synthesis is paramount to obtaining the desired (2S)-enantiomer in high purity.
Stereoselective cyclization and ring-expansion reactions are powerful methods for constructing the seven-membered azepane ring. These strategies often begin with smaller, more readily available chiral precursors.
Ring-Expansion Strategies: A prominent approach involves the expansion of a pre-existing smaller ring, such as a piperidine (B6355638) or pyrrolidine, which can be derived from the chiral pool. Diastereomerically pure azepane derivatives have been successfully prepared through the stereoselective and regioselective ring expansion of piperidine precursors. rsc.orgresearchgate.net This methodology ensures that the stereochemistry of the starting material is effectively transferred to the final azepane product. For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also significant amounts of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepanes, demonstrating the feasibility of such expansions via an aziridinium (B1262131) cation intermediate. rsc.org Similarly, strategies involving the expansion of 5-arylpyrrolidine-2-carboxylates to 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion have been developed, yielding products in both racemic and optically active forms. researchgate.netnih.gov These methods highlight the potential to construct the azepane core from various heterocyclic systems.
Cyclization Strategies: Direct cyclization methods are also employed. The aza-Prins cyclization, a powerful tool for forming nitrogen-containing heterocycles, has been adapted for the synthesis of tetrahydroazepines. acs.org This reaction combines an aza-Prins cyclization with a Peterson-type elimination in a single step to form C-N, C-C, and an endocyclic C=C bond, providing a rapid entry to the unsaturated azepine core which can be subsequently reduced to the desired hexahydro-azepane. nih.govresearchgate.net Another approach is the Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines, which smoothly proceeds to yield functionalized azepine derivatives. nih.govmdpi.com
| Strategy | Starting Material | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Piperidine Ring Expansion | Piperidine derivatives | Stereo- and regioselective expansion | Azepane derivatives | rsc.orgresearchgate.net |
| Pyrrolidine Ring Expansion | 5-Arylpyrrolidine-2-carboxylates | Cu(I)-promoted annulation/rearrangement | Benzazepine derivatives | researchgate.netnih.gov |
| Silyl Aza-Prins Cyclization | 1-Amino-3-triphenylsilyl-4-pentenes | Iron(III)-catalyzed cyclization/elimination | Tetrahydroazepines | acs.orgnih.govresearchgate.net |
| Tandem Amination/Cyclization | Fluorinated allenynes | Cu(I)-catalyzed reaction with amines | Functionalized azepines | nih.govmdpi.com |
Achieving high enantiopurity often requires the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a key reaction.
One effective strategy is the intramolecular asymmetric reductive amination (ARA) of keto-amine precursors. This approach has been successfully used to construct chiral 7-membered N-heterocycles, such as dibenz[c,e]azepines, with excellent enantiocontrol (up to 97% ee). rsc.org This method represents a step-economical way to form the chiral amine functionality directly during the ring-forming step.
Copper-catalyzed asymmetric intramolecular cyclizations are also powerful. For example, the reductive cyclization of 2'-vinyl-biaryl-2-imines using a chiral copper catalyst enables the synthesis of 7-membered bridged biarylamines with both central and axial stereogenic elements in high yields and excellent diastereo- and enantioselectivities (>20:1 d.r., up to 99% ee). us.es While applied to more complex systems, the underlying principle of using a chiral transition metal catalyst to control the formation of a stereocenter within an azepine ring is directly relevant.
Organocatalysis provides a metal-free alternative for constructing chiral azepine skeletons. Chiral Brønsted acids have been used to catalyze asymmetric aza-Piancatelli rearrangement/Michael addition sequences to afford bridged tetrahydrobenzo[b]azepine derivatives with excellent enantio- and diastereoselectivities. nih.gov These methods demonstrate the versatility of modern catalysis in accessing complex, enantioenriched heterocyclic structures.
The formation of the carboxylic acid group and the introduction of other stereocenters often rely on well-established yet powerful reactions.
Oxidative Cleavage: The carboxylic acid moiety at the C2 position can be installed via the oxidative cleavage of a precursor functional group. masterorganicchemistry.com For instance, a precursor molecule containing a carbon-carbon double or triple bond can be cleaved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com Tungsten-catalyzed oxidative cleavage of alkenes using hydrogen peroxide is another method that proceeds through epoxidation, diol formation, and subsequent oxidation to the carboxylic acid. researchgate.net These reactions provide a reliable route to the desired carboxyl group from a more complex synthetic intermediate.
Diastereoselective Formation of Stereocenters: When synthesizing substituted hexahydro-azepine derivatives, controlling the relative stereochemistry of multiple stereocenters is crucial. Diastereoselective alkylations of chiral azepine precursors have been shown to proceed with high levels of control. nih.govnyu.edu By using a chiral template, such as a tetrazolo[1,5-a]azepine, subsequent alkylations can be directed to occur from a specific face of the molecule, allowing for the construction of multiple stereocenters, including quaternary centers, with excellent stereoselectivity. nih.govnyu.edu The resulting substituted products can then be reduced to the corresponding diastereomerically enriched azepanes. nih.gov
Biocatalysis offers a highly selective method for obtaining enantiomerically pure compounds. Enzymes can be used to either resolve a racemic mixture or to perform an asymmetric synthesis.
Kinetic resolution is a common enzymatic strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. Lipases and proteases are frequently used for the resolution of racemic carboxylic acids or their esters in organic solvents. techniumscience.com For example, Candida lipolytica ester hydrolase (CLEH) and other serine carboxypeptidases have shown high activity and enantioselectivity in the resolution of sterically hindered α-substituted esters, providing a route to homochiral α-amino and α-hydroxy carboxylic acids. nih.gov This approach can be applied to a racemic ester precursor of hexahydro-1H-azepine-2-carboxylic acid, where the enzyme would selectively hydrolyze one enantiomer (e.g., the (2R)-ester) to its corresponding acid, leaving the desired (2S)-ester unreacted and thus resolved. Tandem metal-enzyme dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org
| Enzyme Class | Specific Enzyme Example | Application | Reference |
|---|---|---|---|
| Lipase | Pseudomonas sp. Lipase | Enantioselective ester formation for resolution of carboxylic acids | researchgate.net |
| Ester Hydrolase | Candida lipolytica ester hydrolase (CLEH) | Resolution of racemic α-tertiary-substituted carboxylic acid esters | nih.gov |
| Serine Carboxypeptidase | Various | Resolution of sterically hindered ester substrates | nih.gov |
Functional Group Interconversions and Derivatization Strategies
Protecting the secondary amine of the azepane ring is often necessary to prevent unwanted side reactions during synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. nih.govethz.ch
N-Protection: The Boc group is typically installed by reacting the hexahydro-1H-azepine-2-carboxylic acid (or its ester derivative) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) (TEA) or sodium hydroxide. nih.govethz.ch This reaction is generally high-yielding and creates a carbamate (B1207046) that renders the nitrogen non-nucleophilic and non-basic.
N-Deprotection: The removal of the Boc group is most commonly achieved by treatment with a strong acid. ethz.ch Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method that efficiently cleaves the Boc group at room temperature. ethz.ch Alternatively, hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727) can be used. nih.gov The lability of the Boc group to acid is due to the formation of a stable tert-butyl cation upon cleavage. ethz.ch Milder, more selective methods for Boc deprotection have also been developed, including the use of oxalyl chloride in methanol or simply boiling water, which can be useful when acid-sensitive functional groups are present elsewhere in the molecule. nih.govrsc.org
Introduction of Diverse Substituents on the Azepane Ring
The azepane ring's value as a scaffold is significantly enhanced by methods that allow for the precise installation of various substituents. Research has demonstrated effective strategies for creating hydroxylated and fluorinated derivatives, which can serve as versatile intermediates or as final products with specific properties.
One prominent strategy involves the diastereoselective hydroxylation of tetrahydroazepines. This process can yield regioisomeric azepanols, which can subsequently be oxidized to the corresponding oxo-azepines. mdpi.com The flexibility of the seven-membered ring and the resulting spatial arrangement of oxygen substituents make these compounds valuable in medicinal and materials chemistry. mdpi.com For example, the synthesis of oxo-azepines has been explored for their potential as kinase inhibitors and as components to induce specific conformations in peptides. mdpi.com
Another key area of functionalization is the introduction of fluorinated groups, such as the trifluoromethyl (CF₃) group, which is of significant interest in pharmaceutical chemistry. An efficient method has been developed for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates through a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various amines. mdpi.comnih.gov This approach allows for the direct construction of the seven-membered azacycle with the desired fluorinated substituent already in place. nih.gov
The synthesis of optically active [b]-annulated azepane scaffolds also provides a platform for diversification. The resulting products, which contain both an amino function and an ester group, offer two distinct points for the introduction of further substituents. chemistryviews.org
Carboxylic Acid Functionalization for Further Synthesis
The carboxylic acid moiety of (2S)-hexahydro-1H-azepine-2-carboxylic acid is a key handle for subsequent synthetic modifications. This functional group can be activated or transformed to create a wide array of derivatives, including amides, esters, and more complex molecules. Transition-metal-catalyzed reactions have emerged as powerful tools for the regioselective functionalization of molecules containing carboxylic acid groups, which can act as directing groups to control the position of new bond formations. i-repository.net
For instance, palladium-catalyzed reactions can achieve regioselective arylation and vinylation at positions ortho to the carboxyl function through C-H bond cleavage. i-repository.net While direct functionalization of the azepane carboxylic acid itself is a specific application, the general principles established for arene and heteroarene carboxylic acids highlight the potential for such transformations. The carboxyl group coordinates to the metal center of the catalyst, enabling regioselective functionalization. i-repository.net
Furthermore, the carboxylic acid can be a precursor for creating fused heterocyclic systems. For example, in the synthesis of substituted hexahydro chemistryviews.orgrsc.orgthiazepino[2,3-h]quinoline-9-carboxylic acid, a carboxylic acid synthon is utilized in a polyphosphoric acid-catalyzed thermal lactamization to form the final tricyclic structure. mdpi.com This demonstrates how the carboxylic acid group can participate directly in cyclization reactions to build molecular complexity. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids provides another example of how this functional group can be transformed into a different heterocyclic ring system. nih.gov
Catalytic Approaches in Azepane Synthesis
Catalysis is at the forefront of modern synthetic strategies for constructing azepane rings with high control over stereochemistry and substitution patterns. Both transition metals and small organic molecules have been successfully employed as catalysts to address the challenges associated with the formation of seven-membered rings. nih.gov
Transition Metal-Catalyzed Cyclizations and Aminations
Transition metals such as palladium, ruthenium, osmium, and copper are instrumental in the synthesis of azepanes. These catalysts facilitate key bond-forming reactions, including cyclizations and aminations, often with high selectivity. chemistryviews.orgnih.govresearchgate.net
A novel stereoselective approach to polyhydroxylated azepanes utilizes an osmium-catalyzed tethered aminohydroxylation reaction. nih.govnih.gov This key step forms a new C-N bond with complete regio- and stereocontrol, followed by intramolecular reductive amination to yield the desired azepane. nih.govnih.gov
Ruthenium and palladium catalysts are employed in a sequential strategy to produce optically active [b]-annulated azepanes. The process begins with a ruthenium-catalyzed cross-metathesis, followed by a heterogeneous palladium-catalyzed hydrogenation and reductive amination to construct the azepane ring stereoselectively. chemistryviews.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also fundamental in building complex molecular architectures that may incorporate the azepane scaffold. mdpi.com
Copper catalysis has proven effective for synthesizing functionalized azepines. A Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This method highlights the utility of copper in facilitating both C-N bond formation and the subsequent cyclization to form the seven-membered ring. mdpi.comnih.gov
| Catalyst System | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Osmium-based catalysts | Tethered Aminohydroxylation | Stereocontrolled C-N bond formation for hydroxylated azepanes | nih.govnih.gov |
| Ruthenium-based catalysts | Olefin Cross-Metathesis | Formation of an ω-cyanoallyl side chain for subsequent cyclization | chemistryviews.org |
| Palladium-based catalysts | Hydrogenation / Reductive Amination | Stereoselective formation of the azepane ring from a linear precursor | chemistryviews.org |
| Copper(I) Iodide | Tandem Amination/Cyclization | Synthesis of trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |
Organocatalytic Methods for Stereoselective Transformations
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of chiral molecules. In the context of azepane synthesis, organocatalytic methods offer a unique approach to constructing the seven-membered ring with high stereocontrol. rsc.org
A notable example is the first enantioselective organocatalyzed domino synthesis of azepane moieties using a "temporary-bridge" strategy. This approach circumvents the challenges typically associated with the direct cyclization of medium-sized rings. rsc.org The reaction involves an annulation of α-ketoamides with enals, which concomitantly assembles three chemical bonds (C-C, C-N, and C-O) and creates up to four stereogenic centers with very high stereoselectivity. rsc.org
The resulting oxygen-bridged bicyclic molecules are versatile intermediates that can be selectively transformed into a variety of synthetically valuable, optically active azepane derivatives, such as azepanones, azepanols, or azepanediones. rsc.org This strategy provides a complementary and efficient route to chiral seven-membered nitrogen-containing compounds.
| Entry | α-Ketoamide Substituent (R¹) | Enals Substituent (R²) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | H | Ph | 90 | >20:1 | 94 | rsc.org |
| 2 | H | 4-Me-Ph | 85 | >20:1 | 94 | rsc.org |
| 3 | H | 4-MeO-Ph | 88 | >20:1 | 95 | rsc.org |
| 4 | H | 4-F-Ph | 91 | >20:1 | 94 | rsc.org |
| 5 | Me | Ph | 80 | 1:1.1 | 94 | rsc.org |
Stereochemical Investigations and Conformational Analysis
Chiral Induction and Enantioselective Control in Synthesis
The synthesis of enantiomerically pure cyclic amino acids like (2S)-hexahydro-1H-azepine-2-carboxylic acid presents a significant challenge due to the need for precise control over the stereocenter at the α-carbon. Various strategies have been developed to achieve high levels of chiral induction and enantioselective control.
One successful approach involves the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. While not the exact target compound, the methodology is highly relevant. A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the C2 and C5 substituents nih.gov. This highlights the use of rigid bicyclic precursors to control the stereochemistry of the more flexible azepane ring.
Catalytic asymmetric synthesis is another powerful tool. For instance, a relay catalysis system combining a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts has been employed for the enantioselective synthesis of chiral azepines researchgate.net. This cascade strategy, featuring a 1-aza-Cope rearrangement, allows for the construction of chiral azepine structures with high stereoselectivity (up to 98% ee) researchgate.net. Such catalytic systems are crucial for establishing the desired stereochemistry from achiral or racemic starting materials.
Furthermore, the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids has been achieved starting from (L)-glutamic acid lookchem.comresearchgate.net. This chiral pool approach utilizes a readily available and enantiomerically pure starting material to impart chirality to the final product. The process can involve a multi-step sequence including a Horner-Wadsworth-Emmons reaction followed by a one-pot reduction and reductive amination cascade researchgate.net. The stereocenter from the starting amino acid directs the formation of the new stereocenters in the azepane ring.
The following table summarizes some key strategies for the enantioselective synthesis of azepane derivatives:
| Synthetic Strategy | Key Features | Reported Enantioselectivity (ee) | Reference |
| Asymmetric synthesis from aza-bicyclic precursors | Oxidative cleavage to set stereocenters | Not specified | nih.gov |
| Relay catalysis with gold(I) and phosphonium salts | Cascade reaction involving 1-aza-Cope rearrangement | Up to 98% | researchgate.net |
| Chiral pool synthesis from (L)-glutamic acid | Multi-step synthesis with stereochemical transfer | High (diastereomeric ratio up to 95:5) | lookchem.comresearchgate.net |
Conformational Dynamics of the Hexahydroazepine Ring System
The seven-membered hexahydroazepine (azepane) ring is a flexible system that can adopt multiple conformations. Understanding its conformational dynamics is crucial for predicting its interaction with biological targets.
Unlike the well-defined chair conformation of cyclohexane, the azepane ring is more conformationally mobile. It can exist in a variety of non-planar conformations, including chair and boat forms, as well as twist-chair and twist-boat intermediates slideshare.netyoutube.comyoutube.comkhanacademy.org. The energy barriers between these conformations are generally low, leading to rapid interconversion at room temperature.
Computational studies have shown that for the unsubstituted azepane ring, the twist-chair conformation is generally the most stable nih.gov. The chair conformation is often a transition state rather than a stable minimum nih.gov. The relative energies of the different conformations can be influenced by the presence of heteroatoms and substituents.
The energy landscape of the azepane ring is complex, with multiple local minima corresponding to different twist-chair and twist-boat conformations. The interconversion between these forms, often referred to as pseudorotation, allows the ring to avoid high-energy eclipsed conformations.
The conformational equilibrium of the azepane ring is significantly influenced by the nature and position of substituents rsc.orglifechemicals.com. The introduction of substituents, such as the carboxylic acid group in (2S)-hexahydro-1H-azepine-2-carboxylic acid, can create a preference for certain conformations to minimize steric interactions and optimize electronic effects.
For example, a study on monofluorinated azepanes demonstrated that a single fluorine atom can bias the ring towards one major conformation rsc.org. This highlights the potential to control the conformational landscape through strategic substitution. The conformational diversity of substituted azepanes is often a key factor in their biological activity lifechemicals.com.
Advanced Methods for Stereochemical Purity and Enantiomeric Excess Determination
Ensuring the stereochemical integrity of (2S)-hexahydro-1H-azepine-2-carboxylic acid is critical for its use in research and development. Several advanced analytical techniques are employed to determine its stereochemical purity and enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times mdpi.comnih.govazypusa.comresearchgate.net. For amino acids and their derivatives, CSPs based on crown ethers or cyclodextrins have proven effective nih.gov. The separation allows for the quantification of each enantiomer and the determination of the ee.
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption acs.orgnih.govchromatographyonline.comcreative-proteomics.com. In CE, a chiral selector is added to the background electrolyte. This selector, which can be a cyclodextrin, a chiral ligand, or a macrocyclic antibiotic, forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation acs.orgchromatographyonline.comcreative-proteomics.com.
Gas Chromatography (GC) on a chiral stationary phase can also be used, often after derivatization of the amino acid to increase its volatility nih.gov. This method can provide high resolution and sensitivity for the quantification of enantiomers.
Mass Spectrometry (MS) has also been adapted for the determination of enantiomeric excess ucdavis.edursc.org. One approach involves the formation of diastereomeric complexes with a chiral selector in the gas phase, followed by mass analysis ucdavis.edu. The relative intensities of the ions corresponding to the diastereomeric complexes can be correlated to the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can be used to distinguish between enantiomers nih.gov. The different chemical environments experienced by the enantiomers in the chiral medium can lead to separate signals in the NMR spectrum, allowing for their quantification.
The following table summarizes some of the advanced methods used for determining the stereochemical purity and enantiomeric excess of chiral amino acids:
| Method | Principle | Advantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Widely applicable, preparative scale possible |
| Chiral Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes in an electric field | High efficiency, low sample and solvent consumption |
| Chiral Gas Chromatography (GC) | Separation on a chiral stationary phase after derivatization | High resolution and sensitivity |
| Mass Spectrometry (MS) | Formation and analysis of diastereomeric complexes in the gas phase | High sensitivity, can be coupled with separation techniques |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce spectral differences | Provides structural information, non-destructive |
Role As a Chiral Synthon in Complex Chemical Architecture Construction
Application in Peptidomimetic Design and Synthesis
The rigid, yet adaptable, framework of (2S)-hexahydro-1H-azepine-2-carboxylic acid makes it an attractive building block for peptidomimetics—molecules designed to mimic the structure and function of natural peptides. By incorporating this non-natural amino acid into peptide sequences, researchers can overcome many of the limitations of natural peptides, such as poor stability and bioavailability.
The incorporation of cyclic amino acids like (S)-homopipecolic acid is a well-established strategy for introducing conformational constraints into peptide backbones. researchgate.net This rigidity is crucial for stabilizing specific secondary structures that are often responsible for biological activity. The seven-membered ring of (S)-homopipecolic acid restricts the torsional angles of the peptide backbone, thereby reducing the conformational flexibility of the resulting peptidomimetic. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.
A key application of conformationally constrained amino acids is in the induction and stabilization of specific peptide secondary structures, such as β-turns and helices. Research has shown that seven-membered diastereopure azepane amino acids can be effective inducers of β-turns and 310-helices in peptide models. explorationpub.com The 310-helix is a common secondary structural motif in proteins, characterized by a hydrogen bond between the carbonyl group of one residue and the amide nitrogen of the residue three positions down the chain (i → i+3). explorationpub.comexplorationpub.com The incorporation of building blocks like (S)-homopipecolic acid can favor the formation of these helical structures, which are implicated in a variety of biological processes. explorationpub.comexplorationpub.com The use of such constrained residues is a primary strategy to induce the folding of a peptide chain into desired secondary structure elements. explorationpub.com
| Property | Description |
| Structure | Cyclic amino acid with a seven-membered azepane ring. |
| Chirality | The (2S)-configuration provides a defined stereochemical starting point for asymmetric synthesis. |
| Conformational Rigidity | The ring structure limits the rotational freedom of the peptide backbone, leading to more defined conformations. |
Use as a Building Block for Fused-Ring Nitrogen Heterocycles
The inherent functionality of (2S)-hexahydro-1H-azepine-2-carboxylic acid, possessing both a secondary amine and a carboxylic acid, makes it a versatile starting material for the synthesis of more complex nitrogen-containing heterocyclic systems. These functional groups provide reactive handles for intramolecular cyclization reactions, leading to the formation of fused-ring structures.
While specific examples detailing the direct use of (S)-homopipecolic acid in the synthesis of fused-ring nitrogen heterocycles are not extensively documented in readily available literature, the general principles of heterocyclic synthesis support its potential in this area. The amino acid can be envisioned to participate in condensation and cyclization cascades to form bicyclic and polycyclic systems containing the azepane core.
Integration into Macrocyclic and Polycyclic Frameworks
The construction of macrocycles and complex polycyclic scaffolds is a significant challenge in synthetic organic chemistry. Chiral building blocks like (S)-homopipecolic acid can serve as key components in the assembly of these large and intricate structures. The defined stereochemistry and conformational bias of the azepane ring can help to direct the three-dimensional arrangement of the macrocyclic or polycyclic framework.
Although detailed studies focusing solely on the integration of (S)-homopipecolic acid into such frameworks are limited, its structural motifs are found within larger, complex natural products and designed molecules. The principles of peptide macrocyclization and other ring-closing strategies can be applied to peptides and other molecules containing this cyclic amino acid.
Development of Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric synthesis—the selective production of one enantiomer of a chiral molecule. The rigid, chiral scaffold of (S)-homopipecolic acid makes it an interesting candidate for the design of novel catalytic systems.
The secondary amine within the azepane ring can be readily functionalized to introduce catalytically active groups. Furthermore, the carboxylic acid provides another point for modification or for interaction with substrates and reagents. The well-defined stereochemistry of the molecule can be transferred to the transition state of a catalyzed reaction, thereby inducing enantioselectivity. While the direct application of (S)-homopipecolic acid itself as a primary organocatalyst is not widely reported, its structural framework is representative of the types of chiral scaffolds that are successfully employed in the design of effective chiral ligands for metal-catalyzed reactions and in the construction of more complex organocatalysts.
Structure Reactivity and Structure Property Relationships Academic Focus
Impact of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of (2S)-hexahydro-1H-azepine-2-carboxylic acid, also known as (S)-homopipecolic acid, plays a crucial role in directing the stereochemical outcome of reactions in which it participates, either as a reactant, a chiral auxiliary, or a catalyst. The fixed (2S) configuration of the stereocenter adjacent to the carboxylic acid and the secondary amine functionalities imposes significant steric and electronic constraints that influence the approach of reagents, leading to diastereoselective or enantioselective transformations.
One of the key applications where the stereochemistry of related cyclic amino acids has a profound impact is in asymmetric catalysis. For instance, the six-membered ring analog, (S)-pipecolic acid, has been successfully employed as an organocatalyst in asymmetric Mannich reactions. In these reactions, (S)-pipecolic acid catalyzes the reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate (B1226380) to yield both syn- and anti-products with high enantioselectivities (>98% ee). This is in contrast to reactions catalyzed by (S)-proline, which predominantly yield the syn-product. Computational studies have revealed that the energetic difference between the transition states leading to the syn- and anti-products is smaller for the pipecolic acid-catalyzed reaction compared to the proline-catalyzed reaction, accounting for the observed decrease in diastereoselectivity. This highlights how the ring size and the stereochemistry of the catalyst directly influence the reaction pathway and selectivity. Although direct catalytic applications of (2S)-hexahydro-1H-azepine-2-carboxylic acid are not as extensively documented, it is anticipated that its unique seven-membered ring structure would similarly influence the transition state geometries and, consequently, the stereochemical outcome of such reactions.
The (2S)-stereocenter is also instrumental when the molecule is used as a chiral template or building block in the synthesis of more complex molecules. For example, in the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, the stereochemistry at the C2 position is established early on and directs the stereoselective introduction of substituents at other positions of the azepane ring. The inherent chirality of the starting material guides the formation of new stereocenters with a high degree of control.
Furthermore, when incorporated into peptides or used as a scaffold, the (2S)-configuration of the azepane-2-carboxylic acid moiety imposes specific conformational constraints on the resulting molecule. This can be exploited in the design of peptidomimetics with well-defined three-dimensional structures, which is crucial for their biological activity and interaction with chiral receptors. The rigidified backbone resulting from the cyclic amino acid can lead to enhanced receptor affinity and selectivity.
The following table summarizes the influence of stereochemistry on reaction outcomes in related systems:
| Catalyst/Template | Reaction Type | Products | Key Observation |
| (S)-Pipecolic acid | Asymmetric Mannich Reaction | syn- and anti-amino acid derivatives | High enantioselectivity for both diastereomers, with reduced diastereoselectivity compared to proline catalysis. |
| Chiral Azepane Precursors | Asymmetric synthesis of substituted azepanes | Diastereomerically enriched azepane derivatives | The existing stereocenter directs the formation of new stereocenters. |
| (2S)-Azepane-2-carboxylic acid in Peptidomimetics | Peptide synthesis | Conformationally constrained peptides | The (2S)-stereocenter induces a specific secondary structure in the peptide chain. |
Theoretical Analysis of Intramolecular Interactions and Electronic Effects
Theoretical and computational studies provide valuable insights into the intramolecular interactions and electronic effects that govern the structure, reactivity, and properties of (2S)-hexahydro-1H-azepine-2-carboxylic acid. The interplay of various non-covalent interactions, such as hydrogen bonding and steric hindrance, as well as the electronic distribution within the molecule, dictates its preferred conformations and reactivity.
The electronic effects within the molecule are primarily governed by the inductive effects of the nitrogen and oxygen atoms. The electron-withdrawing nature of these heteroatoms influences the electron density distribution around the carbon skeleton of the azepane ring. This, in turn, affects the reactivity of different positions on the ring towards nucleophilic or electrophilic attack. Computational methods can be used to map the molecular electrostatic potential (MEP), providing a visual representation of the electron-rich and electron-deficient regions of the molecule.
Furthermore, theoretical analyses can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO). The energies and spatial distributions of these orbitals are critical in understanding the molecule's reactivity in various chemical reactions. For instance, the HOMO would indicate the likely site of electrophilic attack, while the LUMO would suggest the site for nucleophilic attack.
The following table presents a summary of theoretical parameters that can be analyzed for (2S)-hexahydro-1H-azepine-2-carboxylic acid:
| Theoretical Parameter | Significance |
| Intramolecular Hydrogen Bond Energy | Quantifies the stability gained from the interaction between the carboxylic acid and the amine group. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Frontier Molecular Orbital (HOMO/LUMO) Energies and Distribution | Determines the molecule's reactivity and the nature of its interactions in chemical reactions. |
| Natural Bond Orbital (NBO) Analysis | Provides insights into hyperconjugative interactions and charge delocalization within the molecule. |
Influence of Structural Modifications on Conformational Preferences and Energetics
Substitution on the nitrogen atom, for instance, with a bulky protecting group, can introduce significant steric hindrance that disfavors certain ring conformations. This can lead to a shift in the conformational equilibrium towards conformations that minimize these steric clashes. Computational studies, such as conformational searches and energy calculations, are instrumental in predicting the most stable conformations of such N-substituted derivatives.
Modification of the carboxylic acid group, for example, through esterification or amidation, can alter the potential for intramolecular hydrogen bonding. The absence of the acidic proton in an ester derivative would eliminate the strong intramolecular hydrogen bond with the amine, leading to a more flexible ring system with a different set of preferred conformations.
Substitution on the carbon atoms of the azepane ring can also have a profound impact on its conformation. The introduction of substituents will favor conformations that place these groups in pseudo-equatorial positions to minimize steric strain, in a manner analogous to substituted cyclohexanes. The stereochemistry of these substituents is also critical, as cis and trans isomers will exhibit distinct conformational preferences and stabilities.
The energetics of these different conformations can be quantitatively assessed using computational methods. By calculating the relative energies of the various conformers, it is possible to determine the Boltzmann distribution of the conformational population at a given temperature. This information is crucial for understanding the molecule's behavior in solution and for predicting its reactivity, as the dominant conformation is often the one that participates in chemical reactions.
The following table illustrates the potential effects of structural modifications on the conformational preferences of the azepane ring:
| Structural Modification | Potential Effect on Conformation |
| N-alkylation or N-acylation | Shifts the conformational equilibrium to avoid steric interactions with the N-substituent. |
| Esterification of the carboxylic acid | Reduces the propensity for intramolecular hydrogen bonding, leading to increased conformational flexibility. |
| C-alkylation | Favors conformations that place the alkyl group in a pseudo-equatorial position. |
| Introduction of a double bond | Flattens the ring and restricts the number of accessible conformations. |
Theoretical Principles Governing Chiral Recognition and Asymmetric Induction
The ability of (2S)-hexahydro-1H-azepine-2-carboxylic acid to participate in stereoselective reactions is fundamentally governed by the principles of chiral recognition and asymmetric induction. Theoretical models provide a framework for understanding how the chirality of this molecule is transferred to a prochiral substrate or how it selectively interacts with another chiral molecule.
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. In the context of (2S)-hexahydro-1H-azepine-2-carboxylic acid, this could involve its interaction with a chiral reagent or its binding to a chiral receptor. The theoretical basis for this recognition lies in the formation of diastereomeric complexes between the two chiral entities. These diastereomeric complexes have different energies and geometries, leading to a difference in their stability and, consequently, a selective interaction with one enantiomer over the other. Computational methods can be used to model these diastereomeric complexes and calculate their interaction energies, providing a quantitative measure of the expected chiral recognition.
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, under the influence of a chiral feature that is part of the substrate, reagent, catalyst, or environment. When (2S)-hexahydro-1H-azepine-2-carboxylic acid acts as a chiral auxiliary or catalyst, it creates a chiral environment around the reaction center of the substrate. The stereochemical outcome of the reaction is then determined by the difference in the activation energies of the diastereomeric transition states leading to the different stereoisomeric products.
Theoretical models, such as the Felkin-Anh model for nucleophilic additions to chiral carbonyl compounds, can be adapted to rationalize the stereoselectivity observed in reactions involving derivatives of (2S)-hexahydro-1H-azepine-2-carboxylic acid. These models consider the steric and electronic interactions in the transition state to predict which face of a prochiral group is more accessible for attack. For example, if the carboxylic acid group is converted to a chiral aldehyde, the (2S)-stereocenter of the azepane ring will direct the nucleophilic attack to one of the two diastereotopic faces of the aldehyde, leading to the preferential formation of one diastereomer.
The following table outlines the key theoretical principles involved in chiral recognition and asymmetric induction:
| Theoretical Principle | Description |
| Three-Point Interaction Model | A model for chiral recognition that posits that a minimum of three points of interaction are necessary to differentiate between two enantiomers. |
| Diastereomeric Transition State Theory | Asymmetric induction is governed by the energy difference between the diastereomeric transition states leading to the stereoisomeric products. |
| Steric and Electronic Effects in the Transition State | The relative orientation of substituents in the transition state, governed by steric hindrance and electronic interactions, determines the stereochemical outcome. |
| Curtin-Hammett Principle | In a reaction where conformational isomers react at different rates to give different products, the product ratio is determined by the difference in the free energies of the transition states, not the relative populations of the ground-state conformers. |
Advanced Spectroscopic and Computational Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like (S)-Homopipecolic acid. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.
A comprehensive NMR analysis is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. While specific, complete high-resolution spectral data for (S)-Homopipecolic acid is not extensively published, a robust structural confirmation would be achieved through a standard set of 1D and 2D NMR experiments.
¹H NMR: The one-dimensional proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The spectrum would feature a series of multiplets corresponding to the diastereotopic methylene (B1212753) protons of the flexible seven-membered ring and a distinct signal for the α-proton at the C2 position.
¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms. The spectrum for (S)-Homopipecolic acid would show seven distinct signals: one for the carbonyl carbon of the carboxylic acid, one for the α-carbon (C2), and five for the methylene carbons (C3-C7) of the azepane ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for tracing the proton connectivity throughout the azepane ring, establishing the sequence from the α-proton (H2) through the adjacent methylene groups. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu It provides an unambiguous link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons in the C2 through C7 positions. youtube.comcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons, irrespective of their bonding connectivity. For a cyclic system like the azepane ring, NOESY is critical for determining the relative stereochemistry and preferred conformation by identifying which protons are on the same side of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-Homopipecolic Acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| C1 (-COOH) | ~12.0 (broad singlet) | ~175-180 | HMBC to H2 |
| C2 | ~3.6 (multiplet) | ~60-65 | HSQC to H2; COSY to H3 protons; HMBC to C4, C7 |
| C3 | ~1.6-1.9 (multiplet) | ~28-32 | HSQC to H3; COSY to H2, H4 protons |
| C4 | ~1.4-1.7 (multiplet) | ~24-28 | HSQC to H4; COSY to H3, H5 protons |
| C5 | ~1.4-1.7 (multiplet) | ~24-28 | HSQC to H5; COSY to H4, H6 protons |
| C6 | ~1.6-1.9 (multiplet) | ~29-33 | HSQC to H6; COSY to H5, H7 protons |
| C7 | ~3.0-3.3 (multiplet) | ~46-50 | HSQC to H7; COSY to H6 protons; HMBC to C2 |
| N-H | Variable (broad) | - | - |
Note: Predicted values are based on general chemical shift principles and comparison with the six-membered ring analogue, L-pipecolic acid. Actual experimental values may vary based on solvent and pH.
The seven-membered azepane ring of (S)-Homopipecolic acid is conformationally flexible and is expected to exist as an equilibrium of several low-energy conformations, such as various chair and boat forms. rsc.org Temperature-dependent NMR (also known as variable-temperature or VT-NMR) is a powerful technique used to study these dynamic processes. rsc.org
By recording NMR spectra at different temperatures, one can observe changes in chemical shifts and signal line shapes. At high temperatures, the conformational interconversion may be fast on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, the signals for the individual conformers may be resolved, or significant line broadening may be observed as the temperature approaches the coalescence point. Analysis of these changes allows for the determination of the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the conformational equilibrium and the activation energy (ΔG‡) for the interconversion process. nih.govauremn.org.br
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of a precise three-dimensional map of electron density, from which the exact positions of all non-hydrogen atoms can be determined.
A crystal structure of (S)-Homopipecolic acid would provide unequivocal proof of its molecular connectivity and absolute stereochemistry at the C2 chiral center. Furthermore, it would reveal the precise solid-state conformation of the azepane ring and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, that dictate the crystal packing. A search of publicly available crystallographic databases did not yield a reported crystal structure for this specific compound. However, if a structure were determined, it would provide the data outlined in the table below.
Table 2: Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry operations that define the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-N, C=O). |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-N-C). |
| Torsional Angles | The dihedral angles that define the conformation of the azepane ring. |
| Hydrogen Bonding | The geometry and network of intermolecular hydrogen bonds. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places).
This precision allows for the calculation of a unique elemental formula. For (S)-Homopipecolic acid, techniques like Electrospray Ionization (ESI) would be used to generate the protonated molecule [M+H]⁺. The experimentally measured m/z value would then be compared to the theoretically calculated exact mass for the proposed formula, C₇H₁₄NO₂⁺. A match within a narrow tolerance (e.g., < 5 parts per million) provides unambiguous confirmation of the molecular formula. rsc.org
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Species (Protonated) | [C₇H₁₄NO₂]⁺ |
| Calculated Monoisotopic Mass | 144.09680 Da |
| Required Experimental Accuracy | Typically < 5 ppm |
Computational Chemistry and Molecular Modeling
Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data and providing deeper insight into the structure, properties, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method that can accurately predict various molecular properties. mdpi.com For (S)-Homopipecolic acid, DFT calculations can be employed to:
Optimize Molecular Geometry: DFT can predict the lowest energy conformations of the molecule in the gas phase, providing theoretical bond lengths, angles, and torsional angles that can be compared with experimental data if available. nih.gov This is particularly useful for understanding the preferred chair/boat conformations of the flexible azepane ring. rsc.org
Elucidate Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman), which aids in the assignment and interpretation of experimental spectra.
Elucidate Reaction Mechanisms: DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. nih.govrsc.org It can be used to model the mechanisms of reactions involving (S)-Homopipecolic acid, such as its esterification or amidation. By calculating the energies of reactants, transition states, and products, DFT can provide detailed insight into reaction pathways and activation barriers, explaining reactivity and selectivity. researchgate.net
Table 4: Information Obtainable from DFT Calculations for (S)-Homopipecolic Acid
| Calculated Property | Scientific Insight |
| Optimized Geometry | Predicts the most stable 3D conformation and structural parameters. |
| Relative Conformational Energies | Determines the energy differences between various ring conformations. |
| HOMO/LUMO Energies & Surfaces | Reveals sites of electrophilic/nucleophilic reactivity and electronic properties. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes charge distribution and predicts sites for intermolecular interactions. |
| Transition State Structures & Energies | Elucidates reaction pathways and predicts activation energy barriers. |
| Calculated NMR Chemical Shifts | Aids in the assignment of complex experimental NMR spectra. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to explore the conformational landscape of flexible molecules like (2S)-hexahydro-1H-azepine-2-carboxylic acid. By simulating the atomic motions of the molecule over time, MD can reveal the accessible conformations, their relative populations, and the energetic barriers between them. bonvinlab.org
The seven-membered azepane ring of this compound is inherently flexible, capable of adopting multiple low-energy conformations, such as chair and boat forms. MD simulations are particularly suited to sample these different ring puckering states and the orientation of the carboxylic acid substituent. The simulations are governed by a force field—a set of parameters that defines the potential energy of the system—with commonly used force fields for biomolecular simulations including AMBER, CHARMM, and GROMOS. nih.gov The choice of a water model is also critical for accurately representing the solute-solvent interactions that influence conformational preference. nih.gov
Due to the potential for high energy barriers separating different conformations, standard MD simulations may not be sufficient to adequately sample the entire conformational space. bonvinlab.org Therefore, enhanced sampling techniques are often employed. Methods like Replica Exchange Molecular Dynamics (REMD) or Gaussian accelerated Molecular Dynamics (GaMD) can accelerate the exploration of the conformational landscape, ensuring a more comprehensive sampling of possible states.
Analysis of the resulting MD trajectory provides detailed information on structural stability. Key parameters such as dihedral angles of the azepane ring, the distance and angle of potential intramolecular hydrogen bonds between the amine and the carboxylic acid group, and the radius of gyration are monitored to identify the most stable and populated conformational families. acs.org This data is crucial for understanding how the molecule's shape influences its interactions and function.
| Simulation Parameter | Typical Implementation for Cyclic Amino Acids | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS, OPLS-AA | Defines the potential energy and forces governing atomic interactions. nih.gov |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA) | Represents the effect of the solvent (typically water) on molecular conformation. nih.gov |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic standard experimental environments. nih.gov |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Ensures adequate sampling of conformational space. acs.org |
| Enhanced Sampling | Replica Exchange MD (REMD), Metadynamics, Umbrella Sampling | Overcomes high energy barriers to explore a wider range of conformations. acs.org |
Quantum Mechanical (QM) Calculations for Spectroscopic Parameter Prediction and Interaction Analysis
Quantum mechanical (QM) calculations provide a highly accurate description of a molecule's electronic structure, which can be leveraged to predict spectroscopic parameters and analyze molecular interactions with high fidelity. ijnc.ir For (2S)-hexahydro-1H-azepine-2-carboxylic acid, QM methods, particularly Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and understanding the nature of its intramolecular forces. gre.ac.ukdundee.ac.uk
A primary application of QM is the prediction of Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict chemical shifts. nih.gov Since these shifts are highly sensitive to the molecule's three-dimensional structure, comparing calculated values for different conformers (identified via MD) with experimental data can help determine the dominant conformation in solution. nih.govmdpi.com
Similarly, QM calculations can compute vibrational frequencies and intensities, allowing for the simulation of infrared (IR) and Raman spectra. mdpi.comosti.gov The assignment of experimental vibrational bands to specific molecular motions—such as N-H stretches, C=O stretches of the carboxylic acid, and ring deformation modes—can be definitively achieved through these calculations, often using Potential Energy Distribution (PED) analysis. mdpi.com
Furthermore, QM methods are essential for analyzing intramolecular interactions. For instance, the potential for an intramolecular hydrogen bond between the secondary amine (proton donor) and the carbonyl oxygen of the carboxylic acid (proton acceptor) can be rigorously investigated. nih.gov Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of such an interaction by analyzing the electron density at critical points between the atoms involved. ijnc.irnih.govrsc.org The conformational preference of the carboxylic acid group itself (syn vs. anti) is also a key factor that can be accurately assessed using QM calculations, which has significant implications for both intramolecular and intermolecular interactions. nih.govchemrxiv.orgbohrium.com
| Predicted Parameter / Analysis | Common QM Method | Typical Basis Set | Application |
|---|---|---|---|
| NMR Chemical Shifts | DFT (e.g., B3LYP, mPW1PW91) with GIAO method | 6-311+G(2d,p), aug-cc-pVDZ | Structural elucidation and conformational analysis. nih.govmdpi.com |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | 6-31+G(d,p), cc-pVDZ | Assignment of experimental spectra to specific molecular vibrations. gre.ac.ukdundee.ac.uk |
| Intramolecular Interactions | QTAIM, NBO Analysis | aug-cc-pVTZ | Quantification of hydrogen bond strength and other non-covalent interactions. ijnc.irnih.gov |
| Relative Conformational Energies | DFT with dispersion correction (e.g., B3LYP-D3) | def2-TZVP, 6-311++G(d,p) | Determining the energetic stability of different conformers. nih.govarxiv.org |
Future Directions and Emerging Research Avenues
Development of Novel Highly Stereoselective and Efficient Synthetic Methodologies
The synthesis of enantiomerically pure cyclic amino acids is a persistent challenge in organic chemistry. While methods for the synthesis of five- and six-membered rings are well-established, the construction of the seven-membered azepane ring with precise stereochemical control at the C-2 position demands innovative and more efficient strategies. Future research will likely focus on several promising approaches:
Catalytic Asymmetric Synthesis : A primary goal is the development of catalytic asymmetric methods that can directly generate the (2S) stereocenter from achiral precursors. This could involve phase-transfer catalyzed asymmetric alkylation of glycine (B1666218) or alanine (B10760859) ester Schiff bases, a strategy that has shown success for piperidine (B6355638) and azepane core structures. The design of novel chiral catalysts and ligands will be crucial for achieving high enantioselectivity and yields.
Ring-Expansion Strategies : Stereoselective and regioselective ring expansion of smaller, more readily available piperidine derivatives offers a powerful route to azepanes. rsc.org Future work could explore novel rearrangement reactions, potentially catalyzed by transition metals, to convert highly functionalized piperidines into the desired azepane-2-carboxylate scaffold with high fidelity.
Advanced Cyclization Techniques : Investigating novel intramolecular cyclization strategies is another key avenue. This includes exploring photochemical dearomative ring expansion of nitroarenes to form the seven-membered ring, followed by reduction to yield the azepane structure. manchester.ac.uk Such methods could provide access to a wide range of substituted azepanes from simple starting materials.
A comparative overview of potential future synthetic strategies is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High atom economy, direct access to enantiopure product. | Development of novel chiral catalysts and optimization of reaction conditions. |
| Stereoselective Ring Expansion | Utilizes readily available starting materials, potential for high stereocontrol. | Exploration of new rearrangement protocols and catalysts. rsc.org |
| Photochemical Dearomatization | Access to complex structures from simple aromatics, mild reaction conditions. manchester.ac.uk | Broadening substrate scope and improving reaction efficiency and scalability. |
| Biocatalysis | High stereoselectivity, environmentally friendly conditions. mdpi.com | Discovery and engineering of enzymes (e.g., imine reductases) for azepane synthesis. |
Exploration of Advanced Chemical Applications as Chiral Auxiliaries and Synthons
The inherent chirality and functionality of (2S)-Hexahydro-1H-azepine-2-carboxylic acid make it a prime candidate for applications beyond its role as a modified amino acid. Future research is expected to delve into its utility as a versatile tool in asymmetric synthesis.
Chiral Auxiliaries : Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction. uc.pt The rigid, chair-like conformation of the azepane ring could provide excellent stereochemical control in a variety of transformations, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Research will be needed to develop methods for the efficient attachment and cleavage of the azepane auxiliary, a critical factor for its practical application.
Chiral Synthons : As a chiral building block, or synthon, this compound can be used to introduce a defined stereocenter into a larger, more complex molecule. acs.org Its bifunctional nature (amine and carboxylic acid) allows for diverse chemical modifications, making it a valuable starting material for the synthesis of natural products, pharmaceuticals, and other bioactive compounds. For instance, it could serve as a key fragment in the synthesis of azepane-containing alkaloids or peptidomimetics. The development of a robust synthetic toolbox to functionalize the azepane ring at various positions will be a significant area of future investigation.
Integrated Experimental and Computational Approaches for Mechanistic Understanding
A deeper understanding of the reaction mechanisms involved in the synthesis and application of (2S)-Hexahydro-1H-azepine-2-carboxylic acid is essential for the rational design of improved processes. The integration of experimental studies with computational modeling represents a powerful approach to achieve this.
Mechanistic Studies of Synthesis : For newly developed synthetic routes, detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide crucial insights into reaction pathways and the nature of intermediates. This experimental data can be used to validate and refine computational models.
Computational Modeling : Density Functional Theory (DFT) calculations can be employed to model transition states and reaction energy profiles. rsc.org This can help elucidate the origins of stereoselectivity in asymmetric syntheses, predict the most favorable reaction pathways, and guide the design of more effective catalysts and substrates. For example, computational studies could predict the conformational preferences of the azepane ring when used as a chiral auxiliary, thereby explaining its stereodirecting influence. A proposed workflow for an integrated approach is outlined below.
| Step | Experimental Approach | Computational Approach | Desired Outcome |
| 1. Reaction Discovery | Screening of catalysts, ligands, and reaction conditions. | Initial DFT calculations to assess reaction feasibility. | Identification of a promising synthetic route. |
| 2. Mechanistic Probe | Kinetic analysis, isotopic labeling, identification of intermediates. | Detailed mapping of reaction pathways and transition state analysis. | Elucidation of the reaction mechanism and origin of stereoselectivity. |
| 3. Catalyst Optimization | Synthesis and testing of modified catalysts based on mechanistic insights. | In silico screening of new catalyst designs to predict performance. | Development of a highly efficient and stereoselective catalyst system. |
| 4. Substrate Scope | Exploring the reaction with a variety of substrates. | Predicting reactivity and selectivity for new substrates. | Broadening the applicability of the synthetic method. |
This synergistic approach will accelerate the development of robust and predictable synthetic methodologies.
Sustainable and Green Chemistry Innovations in Azepane Synthesis
In line with the growing importance of environmentally responsible chemical manufacturing, future research on (2S)-Hexahydro-1H-azepine-2-carboxylic acid will undoubtedly focus on the incorporation of green chemistry principles. jocpr.comjddhs.com
Biocatalysis : The use of enzymes or whole-cell systems offers a highly attractive green alternative to traditional chemical synthesis. mdpi.com Future efforts could focus on identifying or engineering enzymes, such as imine reductases or aminotransferases, that can catalyze the asymmetric synthesis of the target azepane with high efficiency and stereoselectivity under mild, aqueous conditions.
Flow Chemistry : Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgresearchgate.net Developing a continuous flow process for the synthesis of (2S)-Hexahydro-1H-azepine-2-carboxylic acid could lead to a more efficient, automated, and less wasteful manufacturing process. This would be particularly beneficial for reactions that are highly exothermic or require precise control over reaction parameters.
Use of Greener Solvents : A significant portion of chemical waste is generated from the use of volatile and hazardous organic solvents. Research into replacing these with more sustainable alternatives, such as water, supercritical CO2, or bio-based solvents, is a key aspect of green chemistry. jocpr.comrsc.org The development of synthetic routes that are compatible with these greener solvents will be a priority.
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a fundamental principle of green chemistry. Future methodologies will be evaluated based on their efficiency in this regard, favoring catalytic reactions over stoichiometric ones.
By embracing these innovative and sustainable approaches, the synthesis of (2S)-Hexahydro-1H-azepine-2-carboxylic acid can be made more efficient, cost-effective, and environmentally benign, paving the way for its broader application in science and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
